3-Amino-5-bromobenzofuran-2-carboxamide
Overview
Description
3-Amino-5-bromobenzofuran-2-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
It is known that the compound forms a schiff base by condensation with 2-hydroxy-5-(phenyldiazenyl)benzaldehyde . This suggests that it may interact with enzymes or receptors that recognize this structural motif.
Mode of Action
It is known to form a schiff base, which can interact with various biological targets .
Biochemical Pathways
Given its ability to form a schiff base, it may influence pathways where such structures play a role .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Amino-5-bromobenzofuran-2-carboxamide is currently unknown .
Result of Action
It has been suggested that the compound and its metal complexes have antibacterial and antifungal activities . This suggests that this compound may exert its effects by disrupting processes essential to the survival or proliferation of these microorganisms .
Action Environment
Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-Amino-5-bromobenzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular metabolism and proliferation. In certain cell types, this compound has been observed to induce apoptosis, a programmed cell death mechanism, highlighting its potential as a therapeutic agent in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of metabolic processes, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of various metabolites, which can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic balance within the cell. Additionally, this compound can interact with cofactors, enhancing or inhibiting specific metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s accumulation in certain tissues can lead to localized effects, influencing tissue-specific functions and responses .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromobenzofuran-2-carboxamide typically involves the bromination of benzofuran followed by amination and carboxamidation. One common method includes the following steps:
Bromination: Benzofuran is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Amination: The brominated benzofuran is then subjected to amination using ammonia or an amine source under suitable conditions.
Carboxamidation: Finally, the aminated product is reacted with a carboxamide source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-5-bromobenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzofuran-2-carboxamide
- 5-Bromobenzofuran-2-carboxamide
- 3-Amino-5-bromobenzotrifluoride
Uniqueness
3-Amino-5-bromobenzofuran-2-carboxamide is unique due to the presence of both amino and bromine functional groups on the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-5-bromo-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPCOQFYSWIALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347341 | |
Record name | 3-Amino-5-bromo-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309922-87-0 | |
Record name | 3-Amino-5-bromo-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-5-bromobenzofuran-2-carboxamide in chemical research?
A1: this compound serves as a versatile building block for synthesizing Schiff base ligands. These ligands, characterized by a nitrogen-carbon double bond (C=N), readily form complexes with various metal ions. [, , , ] This coordination behavior makes them valuable in developing new materials with potential applications in fields like catalysis and bioinorganic chemistry.
Q2: How is this compound utilized to create Schiff base ligands?
A2: Researchers react this compound with different aldehydes to produce a variety of Schiff base ligands. [, , , ] For instance, reacting it with salicylaldehyde yields a Schiff base ligand with a hydroxyl group strategically positioned to participate in metal coordination. [] Similarly, using 2-chloroquinoline-3-carbaldehyde as the aldehyde introduces a quinoline moiety into the ligand structure. [] These structural variations influence the properties and potential applications of the resulting metal complexes.
Q3: What analytical techniques are employed to characterize the synthesized Schiff base ligands and their metal complexes?
A3: Scientists utilize a combination of techniques to confirm the identity and study the properties of the synthesized compounds. These include:
- Elemental Analysis: This confirms the elemental composition of the compounds, verifying the success of the synthesis. [, , , ]
- Spectroscopic Methods:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecules, confirming the formation of the Schiff base linkage (C=N). [, , , ]
- UV-Vis Spectroscopy: Helps understand the electronic transitions within the molecules and the geometry of the metal complexes. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure and bonding in the compounds. [, ]
- Electron Spin Resonance (ESR) Spectroscopy: Used to study metal complexes with unpaired electrons, providing insights into their electronic structure. []
- Mass Spectrometry: Determines the molecular weight of the compounds and provides structural information. [, , ]
- Molar Conductance Measurements: Indicate whether the metal complexes are electrolytes or non-electrolytes, offering clues about their structure and behavior in solution. [, , ]
- Magnetic Susceptibility Measurements: Provide information about the magnetic properties of the metal complexes, helping to determine their geometry and electronic configuration. []
Q4: What potential biological activities have been explored for these Schiff base metal complexes?
A4: Researchers are interested in the potential biological applications of these metal complexes. Studies have investigated their:
- Antibacterial Activity: Several studies have assessed the ability of these complexes to inhibit the growth of various bacterial strains. [, , ]
- Antifungal Activity: The synthesized complexes have also been screened for their effectiveness against different fungal species. [, , ]
- DNA Cleavage Activity: Some studies have explored the ability of these complexes to interact with and potentially cleave DNA, which could be relevant for developing new therapeutic agents. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.